Home > Products > Screening Compounds P127881 > RET Inhibitor 2667
RET Inhibitor 2667 -

RET Inhibitor 2667

Catalog Number: EVT-2583974
CAS Number:
Molecular Formula: C26H25FN10O
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RET Inhibitor 2667, also known as selpercatinib, is a selective inhibitor targeting the rearranged during transfection (RET) proto-oncogene, which encodes a receptor tyrosine kinase involved in various cellular processes. This compound is primarily utilized in the treatment of cancers associated with RET alterations, including non-small cell lung cancer and medullary thyroid cancer. The RET protein plays a crucial role in cellular signaling pathways that regulate cell growth and differentiation, making it an important target in precision oncology.

Source and Classification

Selpercatinib was developed by Eli Lilly and Company and is classified as a small molecule targeted therapy. It specifically inhibits the activity of the RET receptor tyrosine kinase, which is implicated in oncogenic processes when mutated or rearranged. The compound has shown efficacy in clinical trials, leading to its approval for treating specific RET fusion-positive tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of RET Inhibitor 2667 involves several key steps, typically starting from readily available chemical precursors. The synthetic route generally includes:

  1. Formation of the Core Structure: The initial step involves constructing the core aromatic system that is characteristic of many kinase inhibitors.
  2. Introduction of Functional Groups: Specific functional groups are introduced to enhance binding affinity and selectivity towards the RET kinase.
  3. Optimization: Iterative rounds of synthesis and biological testing are performed to optimize the pharmacokinetic properties and potency against RET.

The synthesis process emphasizes purity and yield, often utilizing techniques such as high-performance liquid chromatography for purification.

Molecular Structure Analysis

Structure and Data

The molecular structure of selpercatinib features a complex arrangement that allows for selective binding to the RET kinase domain. Key structural components include:

  • Aromatic Rings: These provide hydrophobic interactions essential for binding.
  • Amine Groups: These facilitate hydrogen bonding with the kinase active site.
  • Side Chains: Specific side chains are designed to enhance selectivity for RET over other kinases.

The molecular formula of selpercatinib is C22H24N4O2S, with a molecular weight of approximately 396.52 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Selpercatinib acts primarily through competitive inhibition of ATP binding to the RET kinase domain. This mechanism prevents downstream signaling pathways from being activated, thereby inhibiting tumor cell proliferation.

Key reactions include:

  • Binding to the Active Site: Selpercatinib binds reversibly to the ATP-binding pocket of the RET kinase.
  • Inhibition of Phosphorylation: By blocking ATP access, selpercatinib inhibits the autophosphorylation of tyrosine residues on the RET protein, disrupting its signaling cascade.
Mechanism of Action

Process and Data

Selpercatinib exerts its therapeutic effects by selectively inhibiting the activity of mutated or rearranged forms of the RET receptor tyrosine kinase. Upon binding to the active site:

  1. Inhibition of Autophosphorylation: The drug prevents autophosphorylation of tyrosine residues on the RET protein.
  2. Disruption of Signaling Pathways: This inhibition leads to decreased activation of downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which are critical for cell survival and proliferation.

Clinical data have demonstrated that patients with RET fusion-positive tumors experience significant improvements in progression-free survival when treated with selpercatinib compared to traditional multi-kinase inhibitors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Selpercatinib typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions.

Relevant data regarding its pharmacokinetics indicate that selpercatinib has a half-life suitable for once or twice daily dosing, allowing for effective therapeutic levels while minimizing side effects.

Applications

Scientific Uses

Selpercatinib is primarily used in oncology for treating patients with:

  • Non-Small Cell Lung Cancer: Particularly those with RET fusions or mutations.
  • Medullary Thyroid Cancer: Effective in patients who have progressive disease after prior treatments.

The drug represents a significant advancement in precision medicine, providing targeted therapy options that improve outcomes for patients with specific genetic alterations. Ongoing research continues to explore its efficacy across various tumor types beyond those currently approved indications.

Properties

Product Name

RET Inhibitor 2667

IUPAC Name

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide

Molecular Formula

C26H25FN10O

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C26H25FN10O/c1-14-7-19(25-31-15(2)8-21(34-25)33-22-9-16(3)35-36-22)11-29-24(14)26(38)32-17(4)18-5-6-23(28-10-18)37-13-20(27)12-30-37/h5-13,17H,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t17-/m0/s1

InChI Key

DAFQECVJVSAYPF-KRWDZBQOSA-N

SMILES

CC1=CC(=CN=C1C(=O)NC(C)C2=CN=C(C=C2)N3C=C(C=N3)F)C4=NC(=CC(=N4)NC5=NNC(=C5)C)C

Solubility

not available

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC(C)C2=CN=C(C=C2)N3C=C(C=N3)F)C4=NC(=CC(=N4)NC5=NNC(=C5)C)C

Isomeric SMILES

CC1=CC(=CN=C1C(=O)N[C@@H](C)C2=CN=C(C=C2)N3C=C(C=N3)F)C4=NC(=CC(=N4)NC5=NNC(=C5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.